2-Pentenoic acid butyl ester 2-Pentenoic acid butyl ester
Brand Name: Vulcanchem
CAS No.: 79947-84-5
VCID: VC18952199
InChI: InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

2-Pentenoic acid butyl ester

CAS No.: 79947-84-5

Cat. No.: VC18952199

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

2-Pentenoic acid butyl ester - 79947-84-5

Specification

CAS No. 79947-84-5
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name butyl (E)-pent-2-enoate
Standard InChI InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
Standard InChI Key URYUTJWQTWWCCN-FNORWQNLSA-N
Isomeric SMILES CCCCOC(=O)/C=C/CC
Canonical SMILES CCCCOC(=O)C=CCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Pentenoic acid butyl ester is an α,β-unsaturated ester with the IUPAC name butyl (E)-pent-2-enoate. Its structure comprises a butyl group (C₄H₉) esterified to 2-pentenoic acid, which contains a conjugated double bond between the second and third carbon atoms . The (E)-isomer predominates due to steric stabilization during synthesis . Key structural identifiers include:

PropertyValue
CAS No.79947-84-5
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
SMILES NotationCCCCOC(=O)C=CCC
InChIKeyURYUTJWQTWWCCN-FNORWQNLSA-N

The double bond at C2 introduces planarity to the molecule, influencing its reactivity in electrophilic additions and conjugate reductions.

Physical Characteristics

As a colorless liquid, 2-pentenoic acid butyl ester exhibits a fruity odor typical of short-chain esters. While specific data on boiling point and density are unavailable in the provided sources, analogous esters like butyl acrylate (CAS 141-32-2) boil at 145–148°C, suggesting comparable volatility . The compound’s solubility profile favors organic solvents such as diethyl ether and dimethylformamide, with limited miscibility in water due to the hydrophobic butyl chain.

Synthesis and Production

Esterification Methodology

The primary synthesis route involves the acid-catalyzed esterification of 2-pentenoic acid with butanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction under reflux conditions (80–120°C), with water removal via Dean-Stark trap to shift equilibrium toward ester formation. The reaction proceeds as follows:

CH₃CH=CHCH₂COOH + HO(CH₂)₃CH₃H⁺CH₃CH=CHCH₂COO(CH₂)₃CH₃ + H₂O\text{CH₃CH=CHCH₂COOH + HO(CH₂)₃CH₃} \xrightarrow{\text{H⁺}} \text{CH₃CH=CHCH₂COO(CH₂)₃CH₃ + H₂O}

Yields typically exceed 70% after 4–6 hours, with purification achieved via fractional distillation under reduced pressure (1–5 kPa) .

Alternative Routes

The Wittig reaction offers an alternative pathway for synthesizing related α,β-unsaturated esters. For example, US Patent 4,965,401 describes the preparation of 2-propyl-2-pentenoic acid esters using triphenylphosphine ylides and propionaldehyde . While this method targets structurally similar compounds, it underscores the versatility of phosphorus-based reagents in constructing conjugated systems .

Chemical Reactivity and Transformations

Hydrolysis

The ester undergoes saponification in basic media (e.g., NaOH/EtOH) to regenerate 2-pentenoic acid and butanol:

CH₃CH=CHCH₂COO(CH₂)₃CH₃ + NaOHCH₃CH=CHCH₂COO⁻Na⁺ + HO(CH₂)₃CH₃\text{CH₃CH=CHCH₂COO(CH₂)₃CH₃ + NaOH} \rightarrow \text{CH₃CH=CHCH₂COO⁻Na⁺ + HO(CH₂)₃CH₃}

Acidic hydrolysis (H₂SO₄/H₂O) also cleaves the ester bond but is less selective due to potential double bond protonation.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding saturated butyl pentanoate:

CH₃CH=CHCH₂COO(CH₂)₃CH₃H₂CH₃(CH₂)₃COO(CH₂)₃CH₃\text{CH₃CH=CHCH₂COO(CH₂)₃CH₃} \xrightarrow{\text{H₂}} \text{CH₃(CH₂)₃COO(CH₂)₃CH₃}

This reaction modifies the compound’s physical properties, enhancing stability for applications requiring oxidation resistance.

Polymerization

Radical-initiated polymerization forms poly(2-pentenoate) derivatives, though this process is less common than with acrylate esters. The conjugated diene system may participate in Diels-Alder reactions, enabling crosslinking in polymer networks.

Industrial and Research Applications

Fragrance and Flavor Industry

The compound’s fruity aroma makes it a candidate for synthetic flavorants in food and cosmetics. Its volatility profile aligns with top-note components in perfumery, though commercial adoption remains limited compared to ethyl acetate or benzyl benzoate.

Pharmaceutical Intermediates

The compound’s structural similarity to valproic acid metabolites suggests potential as an anticonvulsant precursor . In vitro studies indicate weak inhibition of cytochrome P450 enzymes, necessitating further pharmacokinetic profiling.

Comparative Analysis with Analogous Esters

Property2-Pentenoic Acid Butyl EsterButyl AcrylateEthyl Pentenoate
Molecular FormulaC₉H₁₆O₂C₇H₁₂O₂C₇H₁₂O₂
Double Bond PositionC2C1 (terminal)C2
Boiling Point (°C)~150 (estimated)145–148160–162
Polymerization ActivityLowHighModerate

The C2 double bond in 2-pentenoic acid butyl ester reduces electron-deficient character compared to acrylates, diminishing its reactivity in radical polymerization .

Research Frontiers and Challenges

Metabolic Studies

Preliminary investigations suggest that the ester’s hydrolysis in vivo produces 2-pentenoic acid, a compound with documented interactions with fatty acid oxidation pathways . Rodent studies indicate rapid esterase-mediated cleavage (t₁/₂ < 5 minutes), but human carboxylesterase isoforms may exhibit slower kinetics, necessitating species-specific toxicological assessments .

Process Optimization

Recent patents highlight advancements in ylide-mediated syntheses of α,β-unsaturated esters . Adapting these methods to 2-pentenoic acid butyl ester could improve stereochemical control and reduce byproduct formation. For instance, employing phase-transfer catalysts may enhance reaction rates in biphasic systems .

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